molecular formula C11H8N4O2 B2571991 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile CAS No. 338968-26-6

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B2571991
CAS No.: 338968-26-6
M. Wt: 228.211
InChI Key: XRLRQINHBBKTDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile”, there are methods available for synthesizing similar compounds. For instance, 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles can be synthesized using a simple and efficient method involving the catalytic role of recyclable PEG-400 and glycerol at 100 ºC . Another method involves the Cu(I)-catalyzed alkyne–azide ‘click’ cycloaddition (CuAAC) reaction of terminal alkynes .

Scientific Research Applications

X-ray Crystallography

X-ray studies have been conducted on 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c] chromene-3-carbonitrile, a derivative of the compound . These studies reveal insights into the compound's crystal structure, offering a foundation for understanding its physical and chemical properties. The pyran ring in these compounds adopts a boat conformation, which significantly deviates from planarity, providing insights into the structural behavior of similar compounds (Sharma et al., 2015).

Organic Synthesis

In the realm of organic synthesis, this compound serves as a precursor or intermediate for the synthesis of various heterocyclic compounds. Research shows its transformation into pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (El-Kashef et al., 2007).

Antimicrobial Activity

Pyrrole derivatives, including those related to 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile, have been synthesized and evaluated for antimicrobial activity. These compounds show promising results as potential antimicrobial agents, indicating the compound's role in the development of new therapeutics (Shaikh et al., 2021).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition efficiency on mild steel in acidic environments. These studies suggest the compound's derivatives as effective corrosion inhibitors, which could have significant implications for industrial applications in protecting metals against corrosion (Verma & Quraishi, 2016).

Mechanism of Action

Properties

IUPAC Name

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-9-10(6-14-11(9)13)7-2-1-3-8(4-7)15(16)17/h1-4,6,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLRQINHBBKTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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